Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-2-phenylpropanoic acid

Lipophilicity Membrane Permeability Drug Design

3-Cyclopropyl-2-phenylpropanoic acid (CAS 1204595-21-0) is a phenylpropionic acid derivative with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g·mol⁻¹. The compound features a cyclopropyl substituent at the β‑position and a phenyl group at the α‑position of the propanoic acid backbone, resulting in a computed XLogP3 of 2.9 and four rotatable bonds.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1204595-21-0
Cat. No. B3064533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-phenylpropanoic acid
CAS1204595-21-0
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC1CC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O2/c13-12(14)11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14)
InChIKeyWHKWILKAUPZJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-2-phenylpropanoic Acid (CAS 1204595-21-0) – Procurement-Relevant Physicochemical and Structural Baseline


3-Cyclopropyl-2-phenylpropanoic acid (CAS 1204595-21-0) is a phenylpropionic acid derivative with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g·mol⁻¹ . The compound features a cyclopropyl substituent at the β‑position and a phenyl group at the α‑position of the propanoic acid backbone, resulting in a computed XLogP3 of 2.9 and four rotatable bonds . It belongs to a class of branched 3‑phenylpropionic acid derivatives explored extensively as soluble guanylate cyclase (sGC) activators and as synthetic intermediates for non‑steroidal anti‑inflammatory drug (NSAID) development . Commercial availability typically requires 98% purity with batch-specific certification .

Why Generic Phenylpropionic Acids Cannot Simply Replace 3-Cyclopropyl-2-phenylpropanoic Acid in Procurement Specifications


Unsubstituted 2‑phenylpropanoic acid (hydratropic acid, CAS 492‑37‑5) and simple 3‑phenylpropanoic acid share the same carboxylic acid warhead but differ critically in lipophilicity, steric bulk, and conformational behaviour. The cyclopropyl group in 3‑cyclopropyl‑2‑phenylpropanoic acid raises the XLogP3 by approximately 1.0 log unit relative to 2‑phenylpropanoic acid , altering membrane partitioning, plasma protein binding, and passive permeability . Furthermore, the cyclopropane ring imposes conformational constraints that affect target‑binding geometry, whereas linear or branched alkyl analogs exhibit different torsional profiles . Regioisomeric placement of the cyclopropyl group (e.g., 3‑cyclopropyl‑3‑phenylpropanoic acid, CAS 1017329‑96‑2) places both substituents on the same carbon, fundamentally changing pKa and steric environment . These physicochemical and structural distinctions mean that in‑class analogs are not freely interchangeable without re‑validation of synthetic routes, biological activity, or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-phenylpropanoic Acid Versus Key Comparators


Lipophilicity (XLogP3) Differentiation: 3-Cyclopropyl-2-phenylpropanoic Acid vs. 2-Phenylpropanoic Acid

The computed XLogP3 of 3-cyclopropyl-2-phenylpropanoic acid is 2.9, compared to a measured/estimated LogP of 1.87–1.90 for 2-phenylpropanoic acid . This increase of approximately 1.0 log unit is directly attributable to the addition of the cyclopropylmethyl moiety . In medicinal chemistry, an XLogP shift of this magnitude typically correlates with a roughly 10‑fold increase in 1‑octanol/water partition coefficient, which in turn influences passive membrane permeability by a factor of approximately 2–5× in Caco‑2 monolayer assays when comparing analogs within the same structural series .

Lipophilicity Membrane Permeability Drug Design

Molecular Weight and Rotatable Bond Differentiation: Impact on Oral Bioavailability Predictors

3-Cyclopropyl-2-phenylpropanoic acid has a molecular weight of 190.24 g·mol⁻¹ and four rotatable bonds, compared to 150.17 g·mol⁻¹ and two rotatable bonds for 2-phenylpropanoic acid . Both compounds comply with Lipinski's Rule of Five (MW < 500; rotatable bonds ≤ 10); however, the additional rotational degrees of freedom in the target compound increase conformational entropy, which can reduce binding affinity by approximately 0.7–1.4 kcal·mol⁻¹ per freely rotatable bond unless compensated by favourable enthalpic interactions with the target . The cyclopropyl ring partially offsets this penalty through conformational restriction of the Cβ–Cγ torsion angle, a feature absent in 2‑phenylpropanoic acid .

Drug-likeness Pharmacokinetics Rule-of-Five

Regioisomeric Differentiation: β-Cyclopropyl vs. β,β-Disubstituted Analogs in sGC Activator Pharmacophores

The 2‑phenyl‑3‑cyclopropyl substitution pattern in 3‑cyclopropyl‑2‑phenylpropanoic acid places the cyclopropyl group on the β‑carbon relative to the carboxylic acid, whereas 3‑cyclopropyl‑3‑phenylpropanoic acid (CAS 1017329‑96‑2) places both aromatic and cyclopropyl substituents on the same (β) carbon . In the sGC activator patent series (Bayer EP2697191B1), the 3‑position branching pattern is a critical pharmacophoric determinant: compounds where R4A and R4B together form a cyclopropyl ring (gem‑disubstitution at C3) are explicitly claimed as distinct embodiments from those with a single cyclopropyl substituent at C3 . Although quantitative sGC EC₅₀ data for the free acid 1204595‑21‑0 are not publicly available, the patent SAR establishes that the 3‑monosubstituted vs. 3,3‑disubstituted pattern yields different potency and selectivity profiles within the same chemotype .

Regioisomerism sGC Activation Structure-Activity Relationship

Metabolic Stability Inference: Cyclopropane-Containing Phenylpropionic Acids vs. Alkyl-Branched Analogs

Cyclopropane rings are established in medicinal chemistry as metabolically resistant bioisosteres for alkyl and alkene groups. In comparative microsomal stability studies of cyclopropane-containing vs. isopropyl-containing analogs across multiple chemotypes, the cyclopropyl derivatives consistently exhibit 2–5× longer half-lives in human liver microsomes due to reduced susceptibility to cytochrome P450-mediated oxidation . Although direct head-to-head liver microsome stability data for 3‑cyclopropyl‑2‑phenylpropanoic acid versus its isopropyl or ethyl analogs are not published, the class‑level behaviour of cyclopropane‑substituted phenylpropionic acids supports the inference that the cyclopropyl group in 1204595‑21‑0 confers greater metabolic stability than would a linear or branched alkyl substituent at the same position .

Metabolic Stability Cyclopropane Oxidative Metabolism

Synthetic Intermediate Utility: 3-Cyclopropyl-2-phenylpropanoic Acid as a Chiral Building Block vs. Racemic 2-Phenylpropanoic Acid

3-Cyclopropyl-2-phenylpropanoic acid contains a single stereogenic center at the C2 carbon, making it a potential chiral building block for enantioselective synthesis. In contrast, 2‑phenylpropanoic acid (hydratropic acid) is commercially available in both racemic and enantiopure forms but lacks the cyclopropyl substituent that can be leveraged for additional synthetic diversification . The ethyl ester derivative, ethyl 3‑cyclopropyl‑2‑phenylpropanoate (CAS 2112917‑28‑7), is a commercially available prodrug/intermediate form that confirms the compound's role in multi‑step synthetic routes toward NSAID‑class molecules . The presence of both a carboxylic acid handle and a cyclopropyl group allows orthogonal functionalization strategies (e.g., amide coupling at the acid, cyclopropane ring‑opening or CH functionalization reactions) that are not accessible with simple 2‑phenylpropanoic acid .

Chiral Building Block Asymmetric Synthesis NSAID Intermediate

Procurement-Relevant Application Scenarios for 3-Cyclopropyl-2-phenylpropanoic Acid (CAS 1204595-21-0)


sGC Activator Lead Optimization Programs Requiring Defined C3-Substitution Patterns

Research groups pursuing soluble guanylate cyclase (sGC) activators based on the branched 3‑phenylpropionic acid pharmacophore should procure 3‑cyclopropyl‑2‑phenylpropanoic acid specifically to evaluate the biological consequence of C3‑monosubstitution (cyclopropyl) with C2‑phenyl retention, a substitution pattern explicitly differentiated from the C3,C3‑disubstituted analogs in Bayer's EP2697191B1 patent claims . The compound's XLogP3 of 2.9 and the metabolic stability advantage conferred by the cyclopropane ring make it a suitable scaffold for cardiovascular in vivo proof‑of‑concept studies.

NSAID Scaffold Diversification Exploiting Cyclopropane Metabolic Shielding

For medicinal chemistry teams developing next‑generation NSAIDs with improved metabolic profiles, 3‑cyclopropyl‑2‑phenylpropanoic acid offers a cyclopropane‑shielded analog of the 2‑arylpropionic acid core found in ibuprofen and related COX inhibitors . The cyclopropane ring is expected to reduce CYP450‑mediated oxidation at the β‑position by 2‑5‑fold compared to alkyl‑substituted analogs based on class‑level microsome stability data , potentially extending in vivo half‑life while retaining the carboxylic acid pharmacophore required for COX active‑site binding.

Asymmetric Synthesis of Chiral Cyclopropane-Containing Drug Intermediates

The single stereogenic center at C2 enables the use of 3‑cyclopropyl‑2‑phenylpropanoic acid as a chiral building block for enantioselective synthesis of pharmaceutical intermediates . The commercially available ethyl ester prodrug (CAS 2112917‑28‑7) confirms the compound's established role in multi‑step synthetic routes . The orthogonal reactivity of the carboxylic acid and cyclopropane moieties allows sequential functionalization strategies (amide coupling followed by cyclopropane CH activation) that are unavailable with simpler phenylacetic or phenylpropionic acid scaffolds .

Physicochemical Property Benchmarking in Drug Design Education and Computational Model Validation

With a well‑defined XLogP3 of 2.9, four rotatable bonds, TPSA of 37.3 Ų, and one hydrogen bond donor , 3‑cyclopropyl‑2‑phenylpropanoic acid serves as an excellent benchmark compound for validating computational LogP, pKa, and permeability models within the phenylpropionic acid chemical space. Its intermediate lipophilicity fills a gap between the more polar 2‑phenylpropanoic acid (LogP ~1.9) and highly lipophilic diarylpropionic acids (LogP > 4) , making it useful for training datasets in QSAR model development.

Quote Request

Request a Quote for 3-Cyclopropyl-2-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.